3',5'-Diprenylliquiritigenin
Description
Properties
CAS No. |
778614-45-2 |
|---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.49 |
Origin of Product |
United States |
Origin, Isolation, and Elucidation Methodologies of 3 ,5 Diprenylliquiritigenin
Botanical Sources and Ecological Context
3',5'-Diprenylliquiritigenin is a naturally occurring prenylated flavonoid. It has been identified and isolated from several plant species, most notably from the roots of Glycyrrhiza inflata, a species of licorice native to China. This compound is also found in other members of the Glycyrrhiza genus, which are widely recognized for their production of a diverse array of secondary metabolites with various biological activities.
The ecological role of 3',5'-Diprenylliquiritigenin in these plants is not yet fully understood. However, like other flavonoids, it is likely involved in plant defense mechanisms. Prenylated flavonoids, in particular, often exhibit enhanced antimicrobial and insecticidal properties compared to their non-prenylated counterparts. The lipophilic prenyl groups can increase the compound's affinity for cell membranes, thereby enhancing its ability to disrupt the cellular functions of pathogens and herbivores. The production of such compounds can be a plant's response to environmental stressors, including microbial infections and insect attacks.
Advanced Chromatographic Separation Techniques for Isolation
The isolation of 3',5'-Diprenylliquiritigenin from its natural sources requires sophisticated separation techniques to separate it from a complex mixture of other phytochemicals. Chromatography, a powerful method for separating individual components from a mixture, is central to this process. researchgate.netiipseries.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of 3',5'-Diprenylliquiritigenin. iipseries.orgresearchgate.net This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. cpur.in The separation is based on the differential partitioning of the compounds between the two phases. cpur.in
In the context of isolating 3',5'-Diprenylliquiritigenin, Reverse-Phase HPLC (RP-HPLC) is frequently employed. gmi-inc.com This variation uses a nonpolar stationary phase and a polar mobile phase. Due to its relatively nonpolar nature, owing to the two prenyl groups, 3',5'-Diprenylliquiritigenin has a stronger affinity for the stationary phase compared to more polar compounds in the plant extract, leading to its effective separation. The use of gradient elution, where the composition of the mobile phase is gradually changed, allows for the efficient separation of a wide range of compounds with varying polarities. nih.gov HPLC can be used for both analytical purposes, to determine the purity of a sample, and for preparative purposes, to isolate larger quantities of the pure compound. phenomenex.comnih.gov
Countercurrent Chromatography and Other Preparative Methods
Countercurrent Chromatography (CCC) is another powerful liquid-liquid separation technique that has proven effective for the isolation of natural products like 3',5'-Diprenylliquiritigenin. chromatographyonline.com Unlike traditional column chromatography, CCC avoids the use of a solid support, thereby eliminating issues such as irreversible adsorption of the sample onto the stationary phase. nih.govresearchgate.net The separation in CCC is based on the differential partitioning of the solute between two immiscible liquid phases. chromatographyonline.com
High-Speed Countercurrent Chromatography (HSCCC), a modern and efficient form of CCC, is particularly well-suited for the preparative isolation of flavonoids. nih.govnih.gov This technique allows for the introduction of crude extracts directly into the column and can yield highly pure compounds in a single step. nih.gov The choice of the two-phase solvent system is critical for a successful separation and is selected based on the partition coefficient (K value) of the target compound. researchgate.net For a compound like 3',5'-Diprenylliquiritigenin, a solvent system would be chosen to ensure an optimal K value that allows for good resolution and a reasonable elution time. The versatility of CCC also allows for different operational modes, such as pH-zone-refining, which can be advantageous for ionizable compounds. chromatographyonline.com
Table 1: Comparison of Chromatographic Techniques for Isolation
| Technique | Principle | Stationary Phase | Mobile Phase | Key Advantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. iipseries.orgcpur.in | Solid particles (e.g., silica (B1680970) gel, often chemically modified). iipseries.org | Liquid solvent or a mixture of solvents. cpur.in | High resolution, speed, and sensitivity; applicable for both analytical and preparative scales. researchgate.netphenomenex.com |
| CCC | Differential partitioning between two immiscible liquid phases. chromatographyonline.com | Liquid. chromatographyonline.com | Liquid. chromatographyonline.com | No solid support, eliminating irreversible adsorption; high sample loading capacity; suitable for crude extracts. nih.govresearchgate.net |
Spectroscopic and Spectrometric Approaches for Structural Elucidation (Focus on methodology, not specific data)
Once isolated, the definitive identification of 3',5'-Diprenylliquiritigenin requires the use of various spectroscopic and spectrometric techniques to elucidate its chemical structure.
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of the isolated compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is also employed, where the molecular ion is fragmented, and the resulting fragmentation pattern provides valuable information about the compound's substructures. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. semanticscholar.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments. semanticscholar.org
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. These experiments reveal correlations between different nuclei. For instance:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. semanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons, which can help determine the stereochemistry and conformation of the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. anu.edu.auru.nl The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). ru.nl
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems, which are characteristic of flavonoids. anu.edu.au The absorption maxima (λmax) can help to classify the type of flavonoid skeleton.
By combining the data from these various spectroscopic and spectrometric methods, the unambiguous structure of 3',5'-Diprenylliquiritigenin can be determined. anu.edu.au
Biosynthetic Pathways and Enzymology of 3 ,5 Diprenylliquiritigenin
Proposed Precursors and Intermediates in Flavonoid Biosynthesis
The construction of the C15 flavonoid skeleton of liquiritigenin (B1674857), the direct precursor to its prenylated derivatives, begins with the general phenylpropanoid pathway. mdpi.comfrontiersin.org The primary metabolic precursors are the aromatic amino acid L-phenylalanine (or L-tyrosine) and malonyl-CoA, which is derived from carbohydrate metabolism. researchgate.netacs.org
The pathway proceeds through the following key intermediates:
Cinnamic Acid and p-Coumaric Acid : Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. This is subsequently hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. mdpi.com
p-Coumaroyl-CoA : This activated thioester is formed from p-coumaric acid by the enzyme 4-coumarate-CoA ligase (4CL), priming it for entry into the flavonoid-specific pathway. mdpi.comresearchgate.net
Isoliquiritigenin : This 4,2',4'-trihydroxychalcone is the central intermediate. It is formed by the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase, Chalcone (B49325) Synthase (CHS), working in conjunction with Chalcone Reductase (CHR). The presence of CHR is crucial for directing the synthesis towards the specific resorcinol-type A-ring characteristic of liquiritigenin, as opposed to the phloroglucinol-type A-ring found in naringenin (B18129) chalcone. researchgate.netacs.orgresearchgate.net
Liquiritigenin : The chalcone, isoliquiritigenin, is then cyclized into the flavanone (B1672756) liquiritigenin by the enzyme Chalcone Isomerase (CHI). frontiersin.orgwikipedia.org This flavanone serves as the direct aromatic acceptor molecule for the subsequent prenylation steps.
Dimethylallyl Pyrophosphate (DMAPP) : The five-carbon prenyl groups are supplied by dimethylallyl pyrophosphate (DMAPP). kyoto-u.ac.jpmdpi.com DMAPP is an isoprenoid unit synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways.
Prenylated Intermediates : The formation of 3',5'-Diprenylliquiritigenin from liquiritigenin requires two sequential prenylation steps, likely involving a monoprenylated intermediate, although the exact order (C3' then C5' or vice-versa) is not definitively established.
Table 1: Key Precursors and Intermediates in the Biosynthesis of 3',5'-Diprenylliquiritigenin
Identification and Characterization of Key Enzymes (e.g., Prenyltransferases, Chalcone Synthases)
The enzymatic machinery for 3',5'-Diprenylliquiritigenin biosynthesis includes both the core flavonoid pathway enzymes and the highly specialized prenyltransferases that attach the lipophilic side chains.
Chalcone Synthase (CHS) and Chalcone Reductase (CHR) : CHS is the pivotal enzyme that initiates flavonoid biosynthesis by catalyzing the formation of the chalcone scaffold. mdpi.comfrontiersin.org In the case of liquiritigenin, CHS activity is coupled with that of CHR. CHR reduces an intermediate during the polyketide chain elongation process, which ensures the formation of a chalcone with a resorcinol-type A-ring (isoliquiritigenin) instead of the more common phloroglucinol-type ring. researchgate.netresearchgate.net
Chalcone Isomerase (CHI) : This enzyme catalyzes the stereospecific intramolecular cyclization of the chalcone (isoliquiritigenin) into its corresponding flavanone (liquiritigenin), creating the heterocyclic C-ring. frontiersin.org
Aromatic Prenyltransferases (PTs) : The key enzymes responsible for the unique structure of 3',5'-Diprenylliquiritigenin are aromatic prenyltransferases. researchgate.netnih.gov These enzymes catalyze the Friedel-Crafts alkylation of the flavonoid nucleus with a prenyl moiety from DMAPP. wiley.com Plant flavonoid PTs are typically membrane-bound proteins. kyoto-u.ac.jp While the specific enzymes that catalyze the C3' and C5' prenylation of liquiritigenin have not been definitively isolated and characterized, several flavonoid PTs have been identified from producer plants like Sophora flavescens and Glycyrrhiza uralensis, providing insight into their function. wiley.comnih.gov
SfN8DT-1 from Sophora flavescens is a well-characterized PT that attaches a dimethylallyl group to the C8 position of naringenin, but it has also been shown to accept liquiritigenin as a substrate. nih.govresearchgate.net
FgPT1 , a PT identified from the fungus Fusarium globosum, demonstrates the ability to prenylate liquiritigenin, yielding both 4'-O-prenylated and 6-C-prenylated products. mdpi.comresearchgate.netnih.gov This highlights that different PTs exhibit distinct regiospecificity.
The biosynthesis of 3',5'-Diprenylliquiritigenin would require one or more PTs capable of C-prenylation on the B-ring, a less common but documented modification. The existence of distinct PTs for each position or a single, less specific enzyme remains an area of active investigation.
Table 2: Key Enzymes in the Biosynthesis of 3',5'-Diprenylliquiritigenin
Genetic Basis of Biosynthetic Gene Clusters
In plants and microbes, the genes encoding the enzymes for a specific secondary metabolic pathway are often physically grouped together in the genome, forming a Biosynthetic Gene Cluster (BGC). ishs.org This co-localization facilitates the coordinated regulation and inheritance of the entire pathway.
A specific BGC for 3',5'-Diprenylliquiritigenin has not yet been fully identified and characterized. However, based on the known biosynthetic steps and analysis of other flavonoid BGCs, a putative cluster would be expected to contain the coding sequences for:
Core flavonoid enzymes: CHS , CHR , and CHI .
At least one, and more likely two, distinct prenyltransferase genes with specificity for the liquiritigenin B-ring.
Genes for precursor supply, such as those in the phenylpropanoid pathway (PAL, C4H, 4CL), may also be co-regulated or located nearby.
Regulatory factors , such as transcription factors, that control the expression of the structural genes within the cluster.
Potentially, genes encoding transporters for moving the final product or intermediates across cellular membranes.
Studies on hops (Humulus lupulus), which produce prenylated chalcones, have aimed to identify such BGCs by screening for the co-expression of CHS, PTs, and regulatory factor genes like MYB transcription factors. ishs.orgagriculturejournals.cz
Regulation of Biosynthetic Processes
The production of 3',5'-Diprenylliquiritigenin, like other specialized plant metabolites, is tightly regulated in response to developmental cues and environmental stimuli. This regulation occurs primarily at the level of gene transcription.
Transcriptional Regulation : The expression of flavonoid biosynthetic genes is controlled by a conserved complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. mdpi.comfrontiersin.orgfrontiersin.org These proteins form a complex that binds to the promoter regions of structural genes like CHS and CHI, activating their transcription.
Induction by Stress : The biosynthesis of flavonoids, including prenylated forms, is often part of a plant's defense mechanism. Production can be significantly upregulated by biotic stresses (e.g., pathogen attack) and abiotic stresses like drought and UV radiation. frontiersin.org For instance, in Glycyrrhiza uralensis, drought stress was shown to significantly increase the content of liquiritigenin and upregulate the expression of biosynthetic genes. frontiersin.org
Hormonal Control : Plant hormones, particularly jasmonates, are key signaling molecules in plant defense responses. The expression of flavonoid prenyltransferase genes, such as GuA6DT in G. uralensis, has been shown to be induced by methyl jasmonate, linking hormonal signaling to the regulation of prenylation. nih.gov
Epigenetic Regulation : Recent evidence suggests a role for epigenetic mechanisms. In Glycyrrhiza inflata, the histone deacetylase GiSRT2 was identified as a negative regulator of flavonoid biosynthesis. Inhibition of this enzyme led to increased accumulation of licochalcone A, a related prenylated chalcone, indicating that chromatin remodeling is involved in controlling pathway flux. nih.gov
Table of Mentioned Compounds
Chemical Synthesis Strategies for 3 ,5 Diprenylliquiritigenin and Analogues
Total Synthesis Approaches and Methodological Advancements
The total synthesis of complex natural products like 3',5'-Diprenylliquiritigenin is a significant undertaking that showcases the state-of-the-art in organic chemistry. scripps.edu While a specific, dedicated total synthesis of 3',5'-Diprenylliquiritigenin is not extensively documented in peer-reviewed literature, a plausible strategy can be devised based on established methods for flavonoid synthesis. Such an approach would typically involve the convergent assembly of the C6-C3-C6 chalcone (B49325) backbone, followed by oxidative cyclization to form the flavanone (B1672756) core of liquiritigenin (B1674857), and finally, a double prenylation of the B-ring.
Key methodological advancements that would underpin such a synthesis include:
Convergent Fragment Coupling: Modern total synthesis often relies on a convergent strategy where complex fragments of the target molecule are synthesized independently and then joined together late in the sequence. digitellinc.com For 3',5'-Diprenylliquiritigenin, this would likely involve preparing a suitably protected A-ring fragment and a diprenylated B-ring aromatic aldehyde or ketone.
Advanced Condensation Reactions: The joining of these fragments to form the chalcone intermediate would utilize powerful cross-coupling or condensation reactions.
Stereoselective Cyclization: The subsequent intramolecular cyclization to form the flavanone ring must be controlled to establish the desired stereochemistry at the C2 position.
The art and science of total synthesis provide a powerful platform for creating not only the natural product itself but also analogues that are inaccessible from natural sources, allowing for deep exploration of structure-activity relationships. scripps.edu However, the multi-step nature of total synthesis often makes it less practical for producing large quantities compared to semi-synthetic or biotechnological methods. nih.gov
Semi-synthetic Modifications from Natural Precursors
A more common and often more efficient route to 3',5'-Diprenylliquiritigenin involves the semi-synthesis from readily available natural precursors, primarily the parent flavanone, liquiritigenin. Liquiritigenin can be isolated in significant quantities from plants such as licorice root (Glycyrrhiza species). The core challenge of this approach lies in the regioselective introduction of two prenyl groups onto the B-ring at the 3' and 5' positions, ortho to the 4'-hydroxyl group.
The direct chemical prenylation of liquiritigenin typically involves an electrophilic substitution reaction using a prenylating agent, such as prenyl bromide or 2-methyl-3-buten-2-ol, under acidic or basic conditions. However, achieving the desired regioselectivity is difficult because multiple positions on both the A- and B-rings are susceptible to electrophilic attack. This can lead to a complex mixture of mono-, di-, and tri-prenylated isomers, as well as O-prenylated byproducts, necessitating laborious chromatographic purification. nih.gov Recent research has focused on developing more efficient C-isopentenylation methods to improve yields and selectivity for synthesizing various prenylated flavonoids. nih.gov
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis combines the flexibility of chemical methods with the unparalleled selectivity of biological catalysts. nih.govrsc.org For the synthesis of prenylated flavonoids, aromatic prenyltransferases (PTs) are enzymes that catalyze the regiospecific and stereospecific attachment of a prenyl group from a donor molecule, typically dimethylallyl diphosphate (B83284) (DMAPP), to an aromatic acceptor. researchgate.net
Several microbial and plant PTs have been identified that accept flavanones, including liquiritigenin, as substrates. researchgate.netwiley.com For instance, the enzyme FgPT1, from the fungus Fusarium globosum, has been shown to catalyze the prenylation of a range of flavanones. mdpi.comresearchgate.net While it primarily attaches the prenyl group at the C6 position for most substrates, its reaction with liquiritigenin is an exception, yielding both C-prenylated (6-C-prenyl) and O-prenylated (4'-O-prenyl) products. researchgate.netresearchgate.net This demonstrates the potential of enzymes to modify the liquiritigenin core, even if the precise 3',5'-diprenylation has not yet been achieved with a single enzyme.
The use of enzymes offers significant advantages:
High Selectivity: Enzymes can distinguish between multiple reactive sites on a molecule, minimizing the formation of unwanted isomers. nih.gov
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous solutions at or near neutral pH and ambient temperature, avoiding the use of harsh reagents and protecting groups. researchgate.net
Future work in this area may involve the discovery of novel PTs with the desired 3',5'-regioselectivity or the engineering of existing enzymes to alter their substrate specificity and catalytic outcomes. nih.gov
| Enzyme Name | Source Organism | Substrate | Key Products | Reference |
| FgPT1 | Fusarium globosum | Liquiritigenin | 6-C-prenyl liquiritigenin, 4'-O-prenyl liquiritigenin | researchgate.net, researchgate.net |
| SfFPT | Sophora flavescens | Naringenin (B18129), Pinocembrin | 8-C-prenyl derivatives | wiley.com |
| GuILDT | Glycyrrhiza uralensis | Isoliquiritigenin | Isobavachalcone (3'-prenyl isoliquiritigenin) | nih.gov |
Regioselective Prenylation and Other Advanced Synthetic Techniques
Achieving regioselectivity in the prenylation of flavonoids is the central challenge in synthesizing compounds like 3',5'-Diprenylliquiritigenin. Advanced synthetic techniques, both chemical and enzymatic, are crucial for directing the prenyl groups to the desired 3' and 5' positions on the B-ring.
Enzymatic Regioselectivity: As discussed, prenyltransferases offer the most promising route to highly regioselective prenylation. wiley.com The active site of a PT creates a specific binding pocket that orients the flavonoid substrate in such a way that the electrophilic attack by the prenyl cation occurs at a single, defined position. mdpi.com While enzymes like FgPT1 show some flexibility with liquiritigenin, others exhibit strict regiocontrol, such as SfG6DT which specifically prenylates genistein (B1671435) at the C-6 position. wiley.com The discovery or engineering of a PT that can perform a double prenylation at the 3' and 5' positions would be a major breakthrough.
Chemical Regioselectivity: In the absence of a suitable enzyme, chemical strategies must be employed. Advanced methods to control regioselectivity include:
Directing Groups: Attaching a temporary directing group to the 4'-hydroxyl position can sterically hinder the adjacent 3' and 5' positions or electronically guide the incoming electrophile.
Orthogonal Protecting Groups: A sophisticated strategy would involve differentiating the various hydroxyl groups on the liquiritigenin molecule with different protecting groups. The hydroxyls at the undesired positions would be masked, leaving only the 3' and 5' positions on the B-ring (once formed or unmasked) available for prenylation.
Metal-Catalyzed C-H Functionalization: Modern synthetic methods involving transition metal catalysis could potentially be adapted for the direct and selective C-H prenylation of the flavonoid B-ring, offering a more atom-economical approach than traditional Friedel-Crafts-type reactions.
These advanced techniques aim to provide chemists with the control needed to synthesize complex molecules efficiently and selectively. ku.dkadelaide.edu.au
Divergent Synthesis Strategies for Generating Derivatives
Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally related compounds. nih.govrsc.org This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships. For 3',5'-Diprenylliquiritigenin, a divergent synthesis could be designed to produce a wide array of analogues.
A potential divergent strategy would proceed as follows:
Synthesis of a Key Intermediate: A core intermediate, such as 3',5'-diprenylliquiritigenin or a protected version, would be synthesized using one of the methods described above.
Functionalization: This central molecule would then be subjected to a variety of chemical transformations targeting different parts of the scaffold.
Generation of a Derivative Library: Examples of possible modifications include:
Prenyl Group Cyclization: Acid-catalyzed or metal-mediated cyclization of one or both prenyl chains with the neighboring 4'-hydroxyl group to form chromene or other heterocyclic rings.
A-Ring Modification: Further electrophilic substitution (e.g., halogenation, nitration) on the electron-rich A-ring.
Hydroxyl Group Derivatization: Methylation, acylation, or glycosylation of the remaining free hydroxyl groups at C7 and C4'.
Oxidation/Reduction: Conversion of the flavanone to the corresponding chalcone (isoliquiritigenin derivative) or flavone.
This approach allows for the systematic modification of the lead compound, providing a diverse set of molecules for biological evaluation from a single, advanced intermediate. researchgate.net
Molecular Mechanisms of Action of 3 ,5 Diprenylliquiritigenin in Biological Systems
Target Identification and Validation
The initial step in understanding the molecular mechanisms of any bioactive compound is the identification and validation of its biological targets. tecan.com For 3',5'-diprenylliquiritigenin, this process involves a combination of computational and experimental approaches to pinpoint the specific proteins, enzymes, or receptors with which it interacts to exert its effects.
Target identification for natural products like 3',5'-diprenylliquiritigenin can be challenging but is a critical area of research. nih.gov Methodologies for target identification can be broadly categorized into two groups: forward pharmacology (phenotypic screening) and reverse pharmacology (target-based screening). In recent years, there has been a move to integrate both approaches to enhance the discovery of novel drug candidates. tecan.com
Enzyme Inhibition:
A primary mechanism by which flavonoids, including 3',5'-diprenylliquiritigenin, exert their biological activities is through the inhibition of key enzymes. bgc.ac.in Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. jackwestin.com This inhibition can be reversible or irreversible. bgc.ac.in
Cytochrome P450 Enzymes: These enzymes are crucial in the metabolism of various substances. Some flavonoids have been shown to inhibit specific P450 enzymes, which can have significant implications for drug metabolism and therapeutic applications. nih.gov
Kinases: Protein kinases are enzymes that play a pivotal role in cellular signaling pathways. nih.gov The inhibition of specific kinases is a common mechanism for anticancer drugs.
Dihydrofolate Reductase (DHFR): This enzyme is involved in nucleotide metabolism, and its inhibition can disrupt DNA synthesis. Methotrexate, a well-known competitive inhibitor of DHFR, serves as a classic example of this mechanism. libretexts.org
Receptor Modulation:
3',5'-Diprenylliquiritigenin may also interact with various cellular receptors to modulate their activity. This can involve either activating (agonism) or blocking (antagonism) the receptor's function.
G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a multitude of physiological processes. frontiersin.org Ligand binding to a GPCR initiates a conformational change that activates intracellular signaling cascades. americanpeptidesociety.org
Receptor Tyrosine Kinases (RTKs): These receptors are activated by growth factors and play a crucial role in cell proliferation and differentiation. colorado.edu
Protein Interactions:
Beyond direct enzyme inhibition or receptor modulation, 3',5'-diprenylliquiritigenin can interfere with protein-protein interactions, which are fundamental to many cellular processes. nih.gov The identification of these interactions often relies on techniques like affinity purification coupled with mass spectrometry. medchemexpress.com
Elucidation of Cellular Signaling Pathway Modulation
Once a target is identified, the next step is to understand how the interaction of 3',5'-diprenylliquiritigenin with this target modulates intracellular signaling pathways. frontiersin.org These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular responses. colorado.edu
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade involved in cell proliferation, differentiation, and apoptosis. gsea-msigdb.org It consists of a series of protein kinases that are sequentially activated. sigmaaldrich.com There are several distinct MAPK pathways, including the ERK, JNK/SAPK, and p38 MAPK pathways. sigmaaldrich.com The modulation of the MAPK pathway is a common mechanism for many bioactive compounds. nih.gov
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. nih.gov In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by various signals, a cascade of events leads to the activation of NF-κB and its translocation to the nucleus, where it induces the expression of pro-inflammatory genes. nih.gov Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development. amegroups.org
PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. cellsignal.comgenome.jp This pathway is frequently hyperactivated in various cancers, making it an attractive target for cancer therapy. ijbs.com The activation of this pathway is initiated by various growth factors and cytokines. ijbs.comnih.gov Akt, a key protein in this pathway, phosphorylates a wide range of downstream substrates, thereby controlling numerous cellular processes. cellsignal.comgenome.jp
Investigations into Gene Expression Regulation
The ultimate outcome of signaling pathway modulation is often a change in the expression of specific genes. Understanding how 3',5'-diprenylliquiritigenin affects gene expression provides a global view of its cellular effects. Techniques such as microarray analysis and RNA sequencing are commonly employed to study these changes on a genome-wide scale. These studies can reveal which genes are upregulated or downregulated in response to treatment with the compound, providing further insights into its mechanisms of action.
Studies on Cellular Process Interference
The modulation of signaling pathways and gene expression by 3',5'-diprenylliquiritigenin ultimately leads to interference with various cellular processes.
Cell Cycle:
The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from proliferating. The effect of 3',5'-diprenylliquiritigenin on the cell cycle can be investigated using techniques like flow cytometry.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism of action for many chemotherapeutic drugs. Various assays can be used to determine if 3',5'-diprenylliquiritigenin induces apoptosis, such as the TUNEL assay or assays that measure the activity of caspases, which are key enzymes in the apoptotic cascade.
Pre Clinical Biological Activities and Mechanistic Insights of 3 ,5 Diprenylliquiritigenin
In Vitro Studies on Cellular Models
Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging)
The antioxidant properties of 3',5'-Diprenylliquiritigenin are attributed to its molecular structure, particularly the presence of hydroxyl groups on the aromatic rings, which enables it to act as a potent free radical scavenger. The capacity to scavenge free radicals is a key mechanism in preventing oxidative damage to vital biomolecules.
The free radical scavenging activity of compounds like 3',5'-Diprenylliquiritigenin is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov The presence of catechol (3,4-dihydroxyphenyl) or guaiacyl (3-methoxy-4-hydroxyphenyl) moieties in related flavonoid and lignan (B3055560) structures significantly contributes to their high radical scavenging capacity. rsc.org Specifically, the ortho-dihydroxyl groups on the benzene (B151609) ring are crucial for this activity. researchgate.net The mechanism often involves a hydrogen atom transfer (HAT) process, which can be influenced by the surrounding solvent environment. mdpi.com Theoretical studies on similar isoflavonoids suggest that the position of hydroxyl groups is a major determinant of their antioxidant potential. mdpi.com
The general mechanism for free radical scavenging by phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thus stabilizing the radical. The resulting antioxidant radical is often stabilized by resonance within the aromatic ring structure. In some cases, a double hydrogen/electron transfer can occur, further enhancing the scavenging capacity. mdpi.com
Table 1: Key Structural Features of Flavonoids and Their Role in Antioxidant Activity
| Structural Feature | Role in Antioxidant Activity | Citation |
| Catechol (3,4-dihydroxyphenyl) group | High radical scavenging capacity. rsc.org | rsc.org |
| Guaiacyl (3-methoxy-4-hydroxyphenyl) group | Slightly weaker scavenging capacity than catechols. rsc.org | rsc.org |
| Ortho-dihydroxyl groups | Crucial for mediating antioxidant activity. researchgate.net | researchgate.net |
| 3-hydroxyl group | Associated with high superoxide (B77818) scavenging activity. bioline.org.br | bioline.org.br |
Elucidation of Anti-inflammatory Pathways
3',5'-Diprenylliquiritigenin exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies using cellular models, such as macrophage-like cells stimulated with lipopolysaccharide (LPS), are instrumental in elucidating these mechanisms. nih.gov
A primary target of many anti-inflammatory compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgmdpi.comfrontiersin.org Flavonoids can suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. frontiersin.org
Another critical signaling cascade in inflammation is the mitogen-activated protein kinase (MAPK) pathway. mdpi.com This pathway, which includes kinases like ERK, p38, and JNK, is also involved in the production of pro-inflammatory cytokines. frontiersin.org Some flavonoids have been shown to inhibit the phosphorylation of these kinases, thus blocking downstream inflammatory signaling. frontiersin.org
The anti-inflammatory actions of related compounds often involve the inhibition of key enzymes like 15-lipoxygenase (15-LOX) and the reduction of nitric oxide (NO) production. frontiersin.org Furthermore, some phytochemicals exert their effects by modulating the polarization of macrophages, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, sometimes through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). frontiersin.org
Table 2: In Vitro Anti-inflammatory Mechanisms of Related Phytochemicals
| Target Pathway/Molecule | Effect | Cellular Model | Citation |
| NF-κB | Inhibition of activation/translocation | Macrophages, PBMCs | frontiersin.org |
| MAPK (ERK, p38) | Suppression of phosphorylation | RAW 264.7 macrophages | frontiersin.org |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduced production | Human macrophage-like cells | nih.gov |
| COX-2 and iNOS | Inhibition of gene expression | Macrophages | frontiersin.org |
| Nitric Oxide (NO) | Inhibition of production | RAW 264.7 cells | frontiersin.org |
| 15-Lipoxygenase (15-LOX) | Inhibitory activity | Not specified | frontiersin.org |
Mechanisms of Antiproliferative and Apoptotic Effects
The antiproliferative and apoptotic effects of 3',5'-Diprenylliquiritigenin are investigated in various cancer cell lines. These studies aim to understand the molecular mechanisms by which this compound inhibits cancer cell growth and induces programmed cell death (apoptosis).
The antiproliferative activity is often assessed using assays like the BrdU or SRB assays, which measure DNA synthesis or total protein content, respectively, as indicators of cell proliferation. nih.govbiomedpharmajournal.org Many natural compounds, including flavonoids, have been shown to induce cell cycle arrest, often at the G1 or G2/M checkpoints. nih.gov This is frequently associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). waocp.org
Apoptosis is a key mechanism for eliminating cancerous cells. mdpi.com It can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). nih.gov This leads to the activation of caspase-9 and subsequently the executioner caspase-3. frontiersin.orgnih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. waocp.org
Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells by:
Increasing the activity of caspases-3 and -7. frontiersin.org
Altering the mitochondrial membrane potential. frontiersin.org
Generating reactive oxygen species (ROS), which can lead to oxidative stress and DNA damage. nih.gov
Upregulating the expression of tumor suppressor proteins like p53 and the CDK inhibitor p21. waocp.org
The induction of apoptosis is often confirmed by methods such as Annexin V-FITC/PI staining and observing morphological changes like cell shrinkage and chromatin condensation. biomedpharmajournal.orgmdpi.com
Table 3: Mechanisms of Antiproliferative and Apoptotic Effects in Cancer Cell Lines
| Mechanism | Effect | Cell Line Example | Citation |
| Cell Cycle Arrest | G1 phase arrest | Breast cancer cells | nih.gov |
| Apoptosis Induction | Activation of intrinsic pathway | Breast cancer cells | nih.gov |
| Caspase Activation | Increased caspase-3/-7 activity | MCF-7 cells | frontiersin.org |
| Mitochondrial Dysfunction | Decreased mitochondrial membrane potential | HeLa cells | frontiersin.org |
| Oxidative Stress | Generation of ROS and RNS | Breast cancer cells | nih.gov |
| Gene Regulation | Upregulation of p53 and p21 | MCF-7 cells | waocp.org |
Regulation of Metabolic Pathways (e.g., glucose uptake, lipid metabolism)
The regulation of metabolic pathways by phytochemicals is a growing area of research. These compounds can influence cellular metabolism by interacting with key enzymes and signaling pathways that control processes like glucose and lipid metabolism. mdpi.com The compartmentalization of metabolic processes within different cellular organelles is a key aspect of this regulation.
Metabolic regulation can occur at several levels, including altering the activity of existing enzymes or changing the amount of an enzyme through transcriptional or translational control. libretexts.org Key regulatory mechanisms include:
Allosteric Regulation: Molecules bind to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme. libretexts.org
Covalent Modification: The addition or removal of chemical groups, such as phosphate (B84403) groups (phosphorylation/dephosphorylation), can switch enzymes on or off. libretexts.org This is often mediated by signal transduction pathways. libretexts.org
Feedback Inhibition: The end product of a metabolic pathway inhibits an enzyme that acts early in the pathway, preventing the over-accumulation of the product.
In the context of glucose metabolism, enzymes like hexokinase, which catalyzes the first step of glycolysis, are critical control points. mdpi.com The regulation of glucose uptake can be influenced by pathways that are also involved in immune responses, highlighting the crosstalk between metabolism and other cellular functions. mdpi.com For instance, the pentose (B10789219) phosphate pathway (PPP) is regulated by the enzyme CARKL during inflammatory processes. mdpi.com
Lipid metabolism is also subject to complex regulation. Autophagy, the process of cellular self-digestion, is important for providing lipids during metabolic stress in immune cells. mdpi.com
While specific studies on 3',5'-Diprenylliquiritigenin's direct regulation of metabolic pathways are emerging, the known actions of flavonoids on signaling molecules that overlap with metabolic regulation (e.g., kinases) suggest a potential role. libretexts.org
Anti-microbial and Anti-viral Mechanistic Studies
Flavonoids, as a class of compounds, have demonstrated a broad spectrum of anti-microbial and anti-viral activities. nih.gov The mechanisms underlying these activities are diverse and depend on the specific compound and the target microbe or virus.
Anti-bacterial Mechanisms: The antibacterial action of flavonoids can involve several mechanisms:
Inhibition of Nucleic Acid Synthesis: Some flavonoids, like quercetin, can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov
Disruption of Cytoplasmic Membrane Function: Compounds such as sophoraflavone G have been proposed to damage the bacterial cell membrane, leading to a loss of essential components. nih.gov
Inhibition of Energy Metabolism: Licochalcones A and C are thought to interfere with the energy production processes of bacteria. nih.gov
Anti-viral Mechanisms: The antiviral activity of natural compounds can target various stages of the viral life cycle: frontiersin.org
Attachment and Entry: Many compounds prevent viruses from attaching to or entering host cells. This can be achieved by interacting with viral surface proteins or host cell receptors. frontiersin.orgmdpi.com For example, some polysaccharides block viral adsorption and invasion. frontiersin.org Diphyllin, a lignan, inhibits the endosomal acidification required by many enveloped viruses for entry. nih.gov
Replication: Some agents inhibit the replication of the viral genome or the synthesis of viral proteins. mdpi.com
Assembly and Release: The final stages of viral production can also be targeted.
The mechanisms can be virus-specific. For instance, some antiviral peptides neutralize viruses by integrating into the viral envelope, while others block host cell receptors like heparan sulfate (B86663) to prevent viral attachment. mdpi.com The immunomodulatory effects of these compounds can also contribute to the host's ability to fight off viral infections. mdpi.com
In Vivo Animal Model Studies (Focus on mechanistic understanding and biological impact, not efficacy or clinical outcomes)
In vivo animal models are crucial for understanding the complex biological impact of compounds like 3',5'-Diprenylliquiritigenin in a whole-organism context. nih.gov These models allow researchers to investigate pharmacokinetic and pharmacodynamic properties and to observe how a compound influences intricate physiological systems that cannot be replicated in vitro. nih.govmdpi.com
Animal models of specific conditions, such as chronic inflammation or metabolic syndrome, are often used to study the mechanisms of action of test compounds. nih.govmdpi.com For example, chronic inflammation can be induced in rodents by injecting substances like lipopolysaccharide (LPS) or Freund's complete adjuvant (CFA). nih.gov These models help to elucidate how a compound modulates inflammatory pathways, such as the NF-κB pathway, which is known to be activated in conditions like obesity-induced inflammation. nih.gov
Similarly, animal models of metabolic diseases, often induced by diet or chemical agents like streptozotocin (B1681764) (STZ), are used to study a compound's effect on metabolic parameters. openveterinaryjournal.com STZ, for instance, is used to induce a diabetic state in animals, allowing for the investigation of pathways related to insulin (B600854) resistance and hyperglycemia. openveterinaryjournal.com
In the context of virology, animal models, including transgenic mice expressing human receptors (e.g., hACE2 for SARS-CoV-2), are indispensable for studying viral pathogenesis and the in vivo mechanisms of antiviral agents. frontiersin.org These models allow for the examination of how a compound affects viral replication, tissue damage, and the host immune response within a living system. mdpi.comfrontiersin.org
While in vivo studies provide invaluable insights into the biological impact and mechanisms of a compound, it is important to note that these studies are designed to understand fundamental biology rather than to directly predict clinical outcomes in humans. nih.gov The data gathered from these models, such as effects on biomarkers and signaling pathways, help to build a comprehensive picture of the compound's physiological effects. nih.gov
Structure Activity Relationship Sar Studies of 3 ,5 Diprenylliquiritigenin
Impact of Prenyl Group Modifications on Biological Activities
The addition of lipophilic prenyl groups to a flavonoid scaffold is a key natural diversification strategy that significantly impacts biological activity. nih.gov The two prenyl groups on the 3',5'-Diprenylliquiritigenin molecule are paramount to its function, primarily by enhancing its lipophilicity compared to its non-prenylated precursor, liquiritigenin (B1674857). nih.govvulcanchem.com This increased lipophilicity is thought to improve the compound's ability to interact with and permeate cell membranes, a crucial step for reaching intracellular targets. biosynth.comscispace.com The presence of these bulky, non-polar chains can fundamentally alter how the molecule fits into the binding pockets of enzymes or receptors, potentially leading to enhanced or novel activities. vulcanchem.com
Modification of these prenyl groups is a primary strategy in SAR studies. Key modifications could include:
Altering Chain Length: Replacing the five-carbon prenyl (dimethylallyl) groups with ten-carbon geranyl groups.
Saturation: Reducing the double bond within the prenyl chain to create a saturated isopentyl group.
Positional Isomerism: Moving the prenyl groups to other available positions on the aromatic rings.
Cyclization: Inducing the prenyl chain to form a new ring with a nearby hydroxyl group.
Each modification would systematically alter the compound's steric profile and lipophilicity, providing valuable data on the structural requirements for activity. For instance, studies on other prenylated flavonoids have shown that such modifications can fine-tune their antimicrobial or cytotoxic effects. nih.gov The dual prenylation at the 3' and 5' positions on the B-ring of 3',5'-Diprenylliquiritigenin is a distinctive feature that likely contributes to specific target interactions and an enhanced biological profile compared to mono-prenylated or non-prenylated analogues. vulcanchem.combiosynth.com
| Property | Parent Flavonoid (e.g., Liquiritigenin) | Prenylated Flavonoid (e.g., 3',5'-Diprenylliquiritigenin) | Basis for Change |
|---|---|---|---|
| Lipophilicity | Lower | Higher | Addition of non-polar isoprenoid chains. nih.gov |
| Membrane Permeability | Lower | Enhanced | Increased lipophilicity facilitates passage through lipid bilayers. biosynth.comscispace.com |
| Target Binding Affinity | Baseline | Modified | Steric and hydrophobic contributions from prenyl groups alter fit in binding sites. vulcanchem.com |
| Bioavailability | Lower | Potentially Improved | Enhanced absorption due to better membrane interaction. biosynth.com |
Influence of the Flavonoid Core Structure on Specific Mechanistic Actions
While the prenyl groups are critical for potency and bioavailability, the inherent biological activity of 3',5'-Diprenylliquiritigenin originates from its flavonoid core. frontiersin.org It is built upon a liquiritigenin backbone, which is a type of flavanone (B1672756) characterized by a C6-C3-C6 diphenylpropane structure. This core scaffold is known to interact with a wide array of biological targets, contributing to antioxidant, anti-inflammatory, and enzyme-inhibiting properties. vulcanchem.commdpi.comsemanticscholar.org
Different subclasses of flavonoids are known to have preferences for certain biological pathways. frontiersin.org For example, flavonoids can modulate key signaling cascades such as the MAPK and PI3K-Akt pathways, which are involved in cellular processes like proliferation, apoptosis, and inflammation. frontiersin.org The specific arrangement of hydroxyl groups and the saturation state of the C-ring in the flavanone core of 3',5'-Diprenylliquiritigenin are key determinants of its intrinsic mechanistic actions.
| Flavonoid Subclass | Core Structural Feature | Associated Mechanistic Actions/Pathways |
|---|---|---|
| Flavones (e.g., Apigenin, Luteolin) | C2-C3 double bond | Enriched in MAPK signaling, cardiovascular activities, anti-cancer pathways. frontiersin.org |
| Flavan-3-ols (e.g., Catechin) | No C2-C3 double bond, no C4-carbonyl | Focus on cellular processing, lymphocyte regulation. frontiersin.org |
| Flavanones (e.g., Liquiritigenin, Naringenin) | Saturated C2-C3 bond | Lipid and drug metabolism pathways. frontiersin.org |
| Isoflavones (e.g., Genistein) | B-ring attached at C3 | Enriched in multi-cancer pathways, cell multisystem disorders. frontiersin.org |
Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Dynamics Simulations)
Computational chemistry offers powerful tools to predict and rationalize the SAR of compounds like 3',5'-Diprenylliquiritigenin, often guiding synthetic efforts and reducing the need for extensive experimental screening. nih.gov
Quantitative Structure-Activity Relationships (QSAR) modeling is a statistical approach used to create a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.org A QSAR model is built using a "training set" of molecules with known activities. The model identifies key molecular descriptors—numerical values representing physicochemical properties like lipophilicity (LogP), electronic charge distribution, and steric parameters—that are most influential on activity. dovepress.com Once validated, the model can predict the activity of new, unsynthesized derivatives. nih.gov For 3',5'-Diprenylliquiritigenin, a QSAR study would involve creating various derivatives and using the resulting model to predict which modifications are most likely to improve a desired biological effect.
Molecular Dynamics (MD) simulations provide a dynamic view of how a molecule interacts with its biological target at an atomic level. nih.govmdpi.com An MD simulation calculates the movements of atoms in the compound and its target (e.g., an enzyme) over time, governed by the laws of physics. researchgate.netarxiv.org This allows researchers to visualize the binding process, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), assess the stability of the compound in the binding site, and observe any conformational changes induced by binding. nih.gov For 3',5'-Diprenylliquiritigenin, MD simulations could be used to compare how it and its derivatives bind to a specific protein, explaining differences in activity and guiding the design of analogues with improved binding affinity.
| Computational Method | Principle | Application in SAR for 3',5'-Diprenylliquiritigenin |
|---|---|---|
| QSAR | Correlates chemical structure with biological activity using statistical models and molecular descriptors. wikipedia.org | Predicting the activity of novel derivatives to prioritize synthesis; identifying key physicochemical properties for activity. dovepress.comnih.gov |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. | Screening virtual libraries of derivatives against a target; generating initial poses for MD simulations. |
| Molecular Dynamics (MD) | Simulates the time-dependent movement of atoms to analyze the physical behavior of a ligand-receptor complex. nih.gov | Understanding binding stability, identifying critical interactions, and observing conformational changes over time. mdpi.comnih.gov |
Design and Synthesis of 3',5'-Diprenylliquiritigenin Derivatives for SAR Elucidation
The foundation of any experimental SAR study is the chemical synthesis of a library of structural analogues. nih.govunisi.it The systematic modification of the 3',5'-Diprenylliquiritigenin structure allows for a direct assessment of how each functional group contributes to its biological activity. nih.gov The design of these derivatives is guided by the hypotheses generated from understanding the roles of the prenyl groups and the flavonoid core, as well as by computational predictions.
The synthesis of prenylated flavonoids can be challenging, but established methods exist. nih.gov The introduction of prenyl groups onto the liquiritigenin core can be achieved through electrophilic substitution, often using a prenylating agent like prenyl bromide or 3-methyl-2-buten-1-ol (B147165) in the presence of a catalyst. nih.gov
For a comprehensive SAR study of 3',5'-Diprenylliquiritigenin, a synthetic strategy would target three main areas of the molecule:
The Prenyl Groups: As discussed in section 7.1, derivatives with altered or different isoprenoid chains would be synthesized.
The Flavonoid Hydroxyl Groups: The free hydroxyl groups at positions 7 and 4' are key sites for modification. They can be converted to methyl ethers (methylation) or esters (acetylation) to probe the importance of their hydrogen-bonding capabilities. mdpi.commdpi.com
The Flavonoid Core: More complex syntheses could involve altering the core itself, for example, by synthesizing the chalcone (B49325) precursor to investigate the role of the C-ring. rsdjournal.org
Each synthesized derivative would then be subjected to biological testing. By comparing the activity of the derivatives to the parent compound, a detailed map of the structure-activity relationship can be constructed, paving the way for the rational design of optimized analogues. nih.gov
| Modification Target | Chemical Change | Purpose of Modification |
|---|---|---|
| Prenyl Groups (C3' & C5') | Replace with Geranyl group | Investigate the effect of a longer lipophilic chain. |
| Reduce double bond | Assess the importance of π-electrons in the prenyl chain. | |
| Hydroxyl Groups (C7 & C4') | Methylation (O-CH₃) | Determine the role of hydrogen bond donating ability. mdpi.com |
| Acetylation (O-C(O)CH₃) | Evaluate the impact of a bulkier, non-donating group. mdpi.com | |
| Flavonoid C-Ring | Ring-opening to form a chalcone | Study the necessity of the heterocyclic C-ring for activity. |
Advanced Analytical Methodologies for 3 ,5 Diprenylliquiritigenin Research
Quantitative Analysis in Complex Biological and Plant Matrices (e.g., LC-MS/MS, HPLC-UV)
Accurate quantification of 3',5'-Diprenylliquiritigenin in complex samples such as plant extracts and biological fluids (plasma, urine, tissues) is fundamental for pharmacokinetic, metabolic, and quality control studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC-UV): This technique separates 3',5'-Diprenylliquiritigenin from other components in a mixture based on its polarity. phcogres.com A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid) to improve peak shape. rjpharmacognosy.ir UV detection is suitable for quantification due to the chromophoric nature of the chalcone (B49325) structure of 3',5'-Diprenylliquiritigenin. researchgate.net The method is validated for linearity, precision, accuracy, and sensitivity (limit of detection and quantification). rjpharmacognosy.ir While robust and cost-effective, HPLC-UV may lack the sensitivity and selectivity required for samples with very low concentrations or highly complex matrices. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying trace amounts of compounds in intricate biological matrices. rsc.orgnih.gov After chromatographic separation, the compound is ionized (commonly via electrospray ionization - ESI) and detected by a mass spectrometer. mdpi.com The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for highly specific detection by monitoring a specific precursor ion to product ion transition for 3',5'-Diprenylliquiritigenin. nih.govnih.gov This minimizes interference from matrix components, a common issue in biological samples. nih.gov The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters. unc.edu The use of a stable isotope-labeled internal standard is often essential to correct for matrix effects and variations during sample preparation and analysis. unc.edu
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) phcogres.com |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with Formic Acid) rjpharmacognosy.ir | Gradient of Acetonitrile/Methanol and Water (with Formic Acid) nih.gov |
| Detection | UV/Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 327 nm) nih.gov | Tandem Mass Spectrometer (e.g., Triple Quadrupole) mdpi.com |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive or Negative Mode mdpi.com |
| Scan Mode | N/A | Multiple Reaction Monitoring (MRM) nih.gov |
| Quantification Range | Typically in the µg/mL range rjpharmacognosy.ir | Can reach pg/mL or fg/mL levels celerion.com |
| Key Advantages | Robust, cost-effective, widely available phcogres.com | High sensitivity, high selectivity, specificity rsc.orgnih.gov |
| Key Limitations | Lower sensitivity, potential for matrix interference researchgate.net | Higher cost, potential for ion suppression/enhancement nih.gov |
Metabolite Profiling and Identification Techniques
Understanding the metabolic fate of 3',5'-Diprenylliquiritigenin is crucial for evaluating its bioavailability, efficacy, and potential interactions within a biological system. Metabolite profiling involves the systematic identification and quantification of all possible metabolites in biological samples after administration of the parent compound. pharmaron.comresearchgate.net
High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap mass analyzers coupled with liquid chromatography, is the primary tool for these studies. pharmaron.com These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites.
The process typically involves:
Sample Collection: Urine, feces, plasma, and tissue samples are collected over time after administration of 3',5'-Diprenylliquiritigenin.
Sample Preparation: Samples are processed, often involving protein precipitation for plasma and liquid-liquid or solid-phase extraction for urine, to remove interfering substances. researchgate.net
LC-HR-MS Analysis: The extracts are analyzed by LC-HR-MS. The data is mined for potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, glucuronidation, sulfation, demethylation) of the parent compound.
Structure Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. nih.gov By analyzing the fragmentation patterns, researchers can deduce the structure of the metabolites, including the specific site of modification on the 3',5'-Diprenylliquiritigenin scaffold. For instance, distinguishing between a glucuronide formed on a hydroxyl group versus a carboxylic acid can be achieved through specific fragmentation patterns or chemical derivatization. nih.gov
Common metabolic pathways for flavonoids like 3',5'-Diprenylliquiritigenin include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation with glucuronic acid, sulfate (B86663), or glutathione). Identifying these metabolites provides a comprehensive picture of how the body processes the compound. researchgate.net
Bioanalytical Assay Development for High-Throughput Mechanistic Screening
To efficiently explore the various biological activities of 3',5'-Diprenylliquiritigenin and understand its mechanisms of action, high-throughput screening (HTS) assays are indispensable. nih.govbmglabtech.com HTS uses robotics, data processing software, and sensitive detectors to rapidly conduct millions of biochemical or cellular tests. wikipedia.org This allows for the rapid identification of "hits"—compounds that modulate a particular biological pathway or target. bmglabtech.com
Developing a bioanalytical assay for HTS involves several key steps:
Target Identification: A specific biological target (e.g., an enzyme, receptor, or signaling pathway) relevant to a disease is chosen. nih.gov
Assay Design: An assay is designed to measure the activity of the target. This could involve measuring enzyme activity, receptor binding, changes in second messengers like cAMP, or cellular phenotypes. researchgate.netnih.gov The assay must be robust, reproducible, and miniaturized for use in microtiter plates (e.g., 384- or 1536-well plates). wikipedia.org
Automation and Screening: The assay is automated to test a large library of compounds. nih.gov For 3',5'-Diprenylliquiritigenin, this would involve testing its effect on the chosen target across a range of concentrations.
Data Analysis and Hit Selection: Sophisticated software is used to analyze the large datasets generated and identify statistically significant hits. wikipedia.org
For 3',5'-Diprenylliquiritigenin, HTS assays could be developed to screen for its effects on targets such as protein kinases, transcription factors, or enzymes involved in inflammatory pathways. Ligand-binding assays (LBAs) are also a common format for HTS, particularly for receptor targets. nih.gov
| Phase | Objective | Key Considerations for 3',5'-Diprenylliquiritigenin | Relevant Technologies |
|---|---|---|---|
| Assay Design | Create a robust and sensitive method to measure a specific biological activity. nih.gov | Select a relevant target (e.g., COX-2 enzyme, NF-κB pathway). Ensure solubility and stability of the compound in assay buffer. | Fluorescence Resonance Energy Transfer (FRET) nih.gov, Luminescence, Absorbance, High-Content Imaging. wikipedia.org |
| Miniaturization | Adapt the assay to a low-volume format (microplates). bmglabtech.com | Optimize reagent concentrations and incubation times for 384- or 1536-well plates to conserve compound and reagents. | Liquid handling robotics, microplate readers. wikipedia.org |
| Automation | Implement robotic systems for sample handling and data acquisition. nih.gov | Develop a workflow for automated compound addition, incubation, and plate reading to ensure high throughput and reproducibility. | Robotic workstations, integrated software systems. bmglabtech.com |
| Validation | Ensure the assay is reliable and statistically sound. | Calculate Z'-factor and signal-to-background ratios to confirm assay quality. Test for interference by the compound itself (e.g., autofluorescence). | Statistical analysis software. wikipedia.org |
Isotope Labeling and Tracing Techniques for Biosynthetic and Metabolic Studies
Isotope labeling is a powerful technique used to trace the journey of atoms through metabolic and biosynthetic pathways. mdpi.com By replacing an atom (like ¹²C or ¹H) with its heavier, stable isotope (like ¹³C or ²H), researchers can follow the labeled molecule and its products using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comsigmaaldrich.com
Biosynthetic Studies: To understand how plants synthesize 3',5'-Diprenylliquiritigenin, labeled precursors can be fed to the plant or cell cultures. biorxiv.org The chalcone backbone of 3',5'-Diprenylliquiritigenin originates from the phenylpropanoid and polyketide pathways. Labeled phenylalanine could be used to trace the C6-C3 unit, while labeled acetate (B1210297) or malonate could trace the A-ring. Furthermore, labeled dimethylallyl pyrophosphate (DMAPP) could be used to investigate the enzymatic addition of the two prenyl groups. nih.gov Analyzing the position of the isotopes in the final 3',5'-Diprenylliquiritigenin molecule reveals the precise biosynthetic route. rsc.org
Metabolic Studies: Isotope tracing is also invaluable for metabolic studies in animals or humans. escholarship.org Administering ¹³C- or ¹⁴C-labeled 3',5'-Diprenylliquiritigenin allows for unambiguous tracking of its absorption, distribution, metabolism, and excretion (ADME). diva-portal.org This approach helps to differentiate drug-derived metabolites from endogenous compounds, providing a definitive profile of all metabolic products. nih.gov This is particularly crucial for constructing accurate metabolic maps and performing metabolic flux analysis, which quantifies the rates of metabolic reactions. biorxiv.org
Pharmacokinetics and Biotransformation Studies of 3 ,5 Diprenylliquiritigenin Pre Clinical
Absorption and Distribution in Animal Models (e.g., Mice, Rats)
The absorption and distribution of a compound determine its concentration and residence time in various tissues. For 3',5'-Diprenylliquiritigenin, the addition of two prenyl groups to the liquiritigenin (B1674857) backbone is expected to significantly increase its lipophilicity. researchgate.net This enhanced lipophilicity generally improves affinity for cell membranes, which can influence absorption and distribution patterns. researchgate.net
While direct studies on 3',5'-Diprenylliquiritigenin are lacking, research on its parent compound, liquiritigenin, in Sprague-Dawley rats shows it is rapidly absorbed but also quickly falls to undetectable levels in serum, suggesting a short half-life and extensive metabolism. mui.ac.ir For instance, after oral administration of a Glycyrrhizae Radix extract to rats, which contains liquiritigenin, plasma concentrations peaked and then declined within 4 hours, followed by a secondary peak between 4-10 hours, possibly due to enterohepatic circulation or metabolism of related compounds back into liquiritigenin. journal-dtt.org
The distribution of flavonoids is often widespread. For example, studies on paeonol (B1678282), another small phenolic compound, showed it was widely distributed in various tissues in rats, with the highest concentrations found in the liver and kidney. frontiersin.org Similarly, after administration of a Radix Polygoni Multiflori extract, several components were found to have high distribution in the liver and kidney of rats. frontiersin.org Given its lipophilic nature, 3',5'-Diprenylliquiritigenin may also distribute extensively into tissues, particularly lipid-rich environments.
Table 1: Illustrative Pharmacokinetic Parameters of Related Flavonoids in Rats This table presents data for related compounds to illustrate typical pharmacokinetic profiles, as specific data for 3',5'-Diprenylliquiritigenin is not available.
| Compound | Dose and Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Liquiritigenin (in GR extract) | 0.5 mg/kg (oral) | ~1-2 and ~8 (biphasic) | ~20 | Not Reported | Not Reported | journal-dtt.org |
| Bavachinin (B190651) | Not Specified (oral) | 0.68 ± 0.21 | Not Reported | Not Reported | 5.27 | nih.gov |
| Glabridin (in LFO) | 1200 mg/day (oral, human data) | 6.0 | 2.65 | Not Reported | Not Reported | researchgate.net |
Enzymatic Biotransformation Pathways and Metabolite Identification (e.g., Glucuronidation, Sulfation, Cytochrome P450 Metabolism)
Biotransformation is the process by which the body chemically alters foreign compounds, typically to facilitate their excretion. wikipedia.org This usually occurs in two phases. Phase I reactions, often mediated by Cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups. wikipedia.orgnih.gov Phase II reactions conjugate these groups with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility. nih.govlongdom.org
No specific studies have identified the metabolites of 3',5'-Diprenylliquiritigenin. However, based on the metabolism of its parent compound and other prenylated flavonoids, a metabolic pathway can be predicted. Liquiritigenin undergoes rapid and extensive phase II metabolism, primarily glucuronidation. mui.ac.irnih.gov Studies with rat liver microsomes and gut microbiota have shown that liquiritigenin is metabolized into various products, including 7,4'-dihydroxyflavone (B191080) and, by gut bacteria, phloretic acid and resorcinol. mdpi.com
For prenylated flavonoids, metabolic pathways can be complex. Studies on bavachinin identified 11 metabolites in rats, with the primary pathways being isomerization, glucuronidation, sulfation, hydroxylation, methoxylation, and reduction. nih.gov The prenyl groups on 3',5'-Diprenylliquiritigenin are likely sites for Phase I hydroxylation by CYP enzymes. Following this, the hydroxyl groups on the flavonoid skeleton and the newly hydroxylated prenyl groups would be prime candidates for Phase II conjugation.
Glucuronidation: This is a major metabolic pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.orgnih.gov The hydroxyl groups of 3',5'-Diprenylliquiritigenin are expected to be readily conjugated with glucuronic acid.
Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another key Phase II pathway for phenolic compounds. longdom.orgnih.gov It is a likely route for the metabolism of 3',5'-Diprenylliquiritigenin.
Cytochrome P450 Metabolism: The CYP enzyme superfamily, particularly families 1, 2, and 3, is responsible for the oxidative metabolism of most drugs. nih.govmedsafe.govt.nz The prenyl moieties of 3',5'-Diprenylliquiritigenin are probable targets for CYP-mediated oxidation, which would be a prerequisite for further conjugation.
Excretion Routes and Metabolite Characterization in Animal Studies
The final step in clearing a compound from the body is excretion, which primarily occurs via the kidneys (urine) and the liver (bile and feces). frontiersin.orgfrontiersin.org The route and rate of excretion are determined by the physicochemical properties of the metabolites. The highly polar glucuronide and sulfate conjugates formed during Phase II metabolism are typically excreted in urine and/or bile. nih.gov
Specific excretion studies for 3',5'-Diprenylliquiritigenin have not been published. However, studies on liquiritigenin indicate it is predominantly eliminated through non-renal routes, with very low amounts of the unchanged drug found in urine, which points to extensive metabolism prior to excretion. mui.ac.ir For other compounds, excretion can be significant in both urine and feces. For instance, following administration of a multi-component herbal extract to rats, most active ingredients were mainly excreted through feces and bile. frontiersin.org Similarly, studies with paeonol showed that its metabolites were mainly excreted through urine. frontiersin.org Given the expected extensive metabolism of 3',5'-Diprenylliquiritigenin, its metabolites are likely excreted in urine, bile, and feces.
Table 2: Illustrative Excretion Data for Metabolites of Other Compounds in Rats This table provides examples of excretion patterns for other compounds, as specific data for 3',5'-Diprenylliquiritigenin is unavailable.
| Compound/Metabolites | Excretion Route | Cumulative Excretion (% of Dose) | Time Frame | Reference |
|---|---|---|---|---|
| Paeonol Metabolites | Urine | ~26-30% | 48 h | frontiersin.org |
| Paeonol Metabolites | Bile | ~1.7-8.2% | 24 h | frontiersin.org |
| Compound K | Feces | 13.8 ± 7.1% | Not Specified | mdpi.com |
| Compound K | Urine | ~0.02% | Not Specified | mdpi.com |
Intestinal Permeability and Efflux Mechanism Investigations
To be effective after oral administration, a compound must be absorbed from the gastrointestinal tract. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict intestinal permeability and identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). nih.govevotec.comgardp.org
There are no published studies on the intestinal permeability of 3',5'-Diprenylliquiritigenin. The increased lipophilicity from the prenyl groups might enhance its ability to cross the intestinal barrier via passive diffusion. researchgate.net However, high lipophilicity can also lead to challenges in in vitro assays, such as non-specific binding to plasticware. wur.nl
Studies on the parent compound, liquiritigenin, when administered as part of a Glycyrrhizae Radix extract, showed that its apparent permeability (Papp) in rat ileum was significantly increased compared to when it was administered alone. journal-dtt.org This suggests that other components in an extract can influence absorption. For other flavonoids, Caco-2 assays have been used to determine permeability coefficients (Papp) and efflux ratios. nih.gov An efflux ratio greater than 2 typically indicates that the compound is actively transported out of the cell, which can limit its net absorption. evotec.com Interestingly, one study suggested that single prenylation may actually inhibit efflux compared to non-prenylated flavonoids, potentially enhancing accumulation. wur.nl
Predictive Modeling of In Vivo Pharmacokinetic Parameters
Predictive modeling uses data from in vitro assays and preclinical animal studies to forecast the pharmacokinetic parameters in humans. nih.gov A common method is allometric scaling, which relates pharmacokinetic parameters like clearance (CL) and volume of distribution (Vss) to the body weight of different animal species. nih.gov
No predictive modeling studies have been performed for 3',5'-Diprenylliquiritigenin. However, such methods have been successfully applied to its parent compound, liquiritigenin. nih.gov Pharmacokinetic data from mice, rats, rabbits, and dogs were used to establish a linear relationship between the logarithm of pharmacokinetic parameters and the logarithm of body weight. nih.gov This model was then used to predict the plasma concentration-time profile in humans, providing valuable estimates to guide potential clinical studies. nih.gov Similar modeling approaches could theoretically be applied to 3',5'-Diprenylliquiritigenin once sufficient preclinical data from multiple species become available.
Ecological and Chemoecological Significance of 3 ,5 Diprenylliquiritigenin
Role in Plant Defense Mechanisms Against Pathogens and Herbivores
3',5'-Diprenylliquiritigenin is a prenylated flavonoid, a class of secondary metabolites known for its significant role in plant defense. vulcanchem.com Plants, such as those from the Glycyrrhiza genus (licorice), produce these compounds as a chemical defense strategy against a wide array of pathogens and herbivores. catalysis.com.ua The presence of two prenyl groups on the liquiritigenin (B1674857) backbone is thought to enhance its biological activity, particularly its ability to interact with and disrupt microbial cell membranes. vulcanchem.com
The defensive properties of flavonoids from Glycyrrhiza species are well-documented. Several compounds isolated from licorice have demonstrated potent antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans. catalysis.com.ua For instance, licochalcone A, another prenylated flavonoid from licorice, exhibits significant antiplasmodial activity. catalysis.com.ua While direct studies on 3',5'-Diprenylliquiritigenin are limited, its structural similarity to other active prenylated flavonoids strongly suggests its involvement in protecting the plant from microbial infections. vulcanchem.com The addition of lipophilic prenyl groups increases the compound's affinity for microbial membranes, likely enhancing its efficacy as a defensive agent. vulcanchem.com
The production of such antimicrobial compounds is a crucial part of a plant's induced defense system, often synthesized in response to pathogen attack. nih.gov These chemical defenses act as toxins or deterrents, inhibiting the growth and spread of invading microorganisms like fungi and bacteria. vulcanchem.comcatalysis.com.ua
Table 1: Documented Antimicrobial Activity of Compounds from Glycyrrhiza Species
| Compound/Extract | Target Organism | Observed Effect |
| Flavonoids with C5 aliphatic residues | Methicillin-resistant Staphylococcus aureus (MRSA) | Restored efficacy of β-lactam antibiotics. catalysis.com.ua |
| Glabridin, Glabrene, Licochalcone A | Helicobacter pylori | In vitro antimicrobial activity. catalysis.com.ua |
| Glycyrrhizol A | Streptococcus mutans | Potent antibacterial activity (MIC of 1 µg/mL). catalysis.com.ua |
| 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone | Streptococcus mutans | Potent antibacterial activity (MIC of 2 µg/mL). catalysis.com.ua |
| Licochalcone A | Plasmodium falciparum | In vitro antiplasmodial activity. catalysis.com.ua |
Allelopathic Interactions with Other Plant Species
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. plos.org These chemicals, known as allelochemicals, can have inhibitory (negative allelopathy) or stimulatory (positive allelopathy) effects on neighboring plants. Flavonoids are one of the major classes of compounds implicated in allelopathic interactions. plos.org
While 3',5'-Diprenylliquiritigenin belongs to the flavonoid class, direct research into its specific allelopathic or phytotoxic effects on other plant species is not currently available in published literature. The study of allelopathy often involves assessing the impact of plant extracts or isolated compounds on the seed germination and seedling growth of other species. nih.govmdpi.com These effects can include inhibition of root and shoot elongation, and reduced germination rates. plos.org
Table 2: Examples of Flavonoids with Known Allelopathic/Phytotoxic Effects
| Allelochemical (Class) | Source Plant | Target Plant(s) | Observed Effect |
| (±)-Catechin (Flavan-3-ol) | Centaurea maculosa | Bambusa arundinacea, Koeleria macrantha | Inhibition of root growth; suppression of overall growth. plos.org |
| Naringenin (B18129) (Flavanone) | Citrus spp. | Various weed species | Inhibition of germination and seedling growth. |
| Quercetin (Flavonol) | Various species | Amaranthus retroflexus | Inhibition of germination and radicle growth. |
| Rutin (Flavonoid glycoside) | Various species | Lactuca sativa (Lettuce) | Inhibition of hypocotyl and root growth. |
Contribution to Plant-Microbe Symbiotic Relationships
In the legume-rhizobia symbiosis, flavonoids released by the plant roots act as chemoattractants for the bacteria and induce the expression of bacterial nod genes, which are essential for the formation of root nodules where nitrogen fixation occurs. vaia.com Similarly, certain flavonoids can influence the germination of spores and hyphal growth of arbuscular mycorrhizal fungi, which form associations with the vast majority of land plants to enhance nutrient uptake, especially of phosphorus. lumenlearning.commedium.com
Currently, there is no specific scientific evidence detailing the role of 3',5'-Diprenylliquiritigenin in any plant-microbe symbiotic relationship. Research in this area has largely focused on other types of flavonoids. The presence of prenyl groups on 3',5'-Diprenylliquiritigenin makes it more lipophilic, which could influence its movement through the soil and its interaction with microbial membranes, potentially modulating its signaling function. vulcanchem.com However, whether it acts as a positive or negative signal for symbiotic microbes is unknown. Investigating the effect of 3',5'-Diprenylliquiritigenin on rhizobial nodulation or mycorrhizal colonization would be a necessary step to elucidate any potential role in these vital underground partnerships.
Future Research Directions and Emerging Areas for 3 ,5 Diprenylliquiritigenin
Exploration of Novel Molecular Targets and Signaling Pathways
Future research will likely focus on identifying novel molecular targets and further delineating the signaling pathways modulated by 3',5'-Diprenylliquiritigenin. While it is known to interact with various cellular targets like enzymes and receptors, a comprehensive understanding of its mechanism of action is still developing. biosynth.com The presence of two prenyl groups in its structure enhances its lipophilicity and membrane permeability, suggesting it may have unique biological targets compared to its non-prenylated counterparts. vulcanchem.com
Key areas of exploration include:
Receptor Binding Studies: In-depth investigation of its binding affinity to various receptors, such as estrogen receptors, through molecular docking and in vitro binding assays. vulcanchem.com
Enzyme Inhibition Assays: Screening against a wide range of enzymes to identify specific inhibitory or activating effects that could explain its biological activities.
Signal Transduction Pathway Analysis: Investigating its influence on key signaling pathways implicated in disease, such as the cAMP/PKA/Epac pathway, which has been shown to be modulated by other compounds and is involved in processes like fibrosis. nih.gov The potential for 3',5'-Diprenylliquiritigenin to modulate pathways like those involving TGF-β1 will be a critical area of study. nih.gov
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To gain a deeper understanding of how 3',5'-Diprenylliquiritigenin functions within a biological context, the development and utilization of advanced in vitro and in vivo models are crucial.
In Vitro Models: The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, can provide a more physiologically relevant environment compared to traditional 2D cell cultures. mdpi.com These complex in vitro models (CIVMs) better mimic the tissue microenvironment, allowing for more accurate predictions of cellular responses to the compound. nih.govfrontiersin.org For instance, patient-derived tumor spheroids could be used to assess the efficacy of 3',5'-Diprenylliquiritigenin in a personalized medicine context. nih.gov Liver-on-a-chip systems, which can model the metabolic functions of the liver, will be invaluable for studying its metabolism and potential hepatotoxicity. mdpi.com
In Vivo Models: While initial in vivo studies may have been conducted, future research will require more sophisticated animal models that can accurately recapitulate human diseases. nih.govnih.gov This includes the use of genetically engineered mouse models and patient-derived xenograft (PDX) models. These models will be instrumental in evaluating the compound's efficacy, determining its pharmacokinetic profile, and understanding its effects on complex biological systems.
Integration of Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics)
Systems biology offers a holistic approach to understanding the complex interactions within a biological system. nih.gov By integrating various "omics" technologies, researchers can obtain a comprehensive picture of the molecular changes induced by 3',5'-Diprenylliquiritigenin. nih.govthermofisher.com
Metabolomics: This field involves the systematic study of small molecules, or metabolites, within a biological system. wikipedia.org Untargeted and targeted metabolomics can reveal the metabolic pathways affected by 3',5'-Diprenylliquiritigenin, providing insights into its mechanism of action and identifying potential biomarkers of its activity. mdpi.commdpi.comnih.gov Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques in this area. nih.gov
Proteomics: The large-scale study of proteins, their structures, and their functions can identify the specific proteins that interact with 3',5'-Diprenylliquiritigenin. mdpi.com Techniques such as mass spectrometry-based proteomics can be used to analyze changes in protein expression and post-translational modifications in response to the compound, helping to pinpoint its molecular targets and downstream effects. mdpi.comnih.gov
Multi-Omics Integration: The true power of this approach lies in the integration of data from genomics, transcriptomics, proteomics, and metabolomics. frontlinegenomics.comfrontiersin.org This multi-omics strategy provides a more complete and robust understanding of the compound's biological effects, from the genetic level to the metabolic outcome. nih.gov
Green Chemistry Approaches for Sustainable Production and Derivatization
As the therapeutic potential of 3',5'-Diprenylliquiritigenin becomes more apparent, the development of sustainable and environmentally friendly methods for its production and modification will be paramount. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ajgreenchem.com
Sustainable Synthesis: Research into biocatalytic and chemoenzymatic methods for the synthesis of 3',5'-Diprenylliquiritigenin can offer alternatives to traditional chemical synthesis, which may rely on harsh reagents and solvents. semanticscholar.org The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is a promising avenue for greener chemical reactions. asianpubs.org
Derivatization: Green chemistry approaches can also be applied to the synthesis of novel derivatives of 3',5'-Diprenylliquiritigenin with improved properties. This could involve using enzymatic reactions or environmentally benign catalysts to modify the structure of the compound, potentially enhancing its efficacy or bioavailability. kuleuven.be
Bioproduction: Exploring the potential for microbial fermentation to produce 3',5'-Diprenylliquiritigenin or its precursors could provide a scalable and sustainable production platform. biorxiv.orgexlibrisgroup.com This approach aligns with the growing demand for bio-based manufacturing processes in the pharmaceutical industry. researchgate.netrsc.org
Q & A
Q. How should researchers disclose chemical safety and handling protocols for 3',5'-Diprenylliquiritigenin?
Q. What elements are essential for transparent reporting in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
